molecular formula C9H9N3O3 B1595173 1-(2-Nitrophenyl)imidazolidin-2-one CAS No. 500890-58-4

1-(2-Nitrophenyl)imidazolidin-2-one

Cat. No. B1595173
M. Wt: 207.19 g/mol
InChI Key: YBRKPAGSKIHGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Nitrophenyl)imidazolidin-2-one” is a chemical compound with the CAS Registry number 500890-58-4 . It is categorized as an intermediate .


Synthesis Analysis

The synthesis of imidazolidin-2-ones, such as “1-(2-Nitrophenyl)imidazolidin-2-one”, has been a subject of continuous research. A review paper discusses various catalytic strategies for the synthesis of imidazolidin-2-ones . The most common approaches include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .


Molecular Structure Analysis

The molecular formula of “1-(2-Nitrophenyl)imidazolidin-2-one” is C9H9N3O3 . Its average mass is 207.186 Da and its monoisotopic mass is 207.064392 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Nitrophenyl)imidazolidin-2-one” include a molecular weight of 207.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its topological polar surface area is 78.2 Ų .

Scientific Research Applications

Carbonic Anhydrase Inhibition

A study by Abdel-Aziz et al. (2015) focused on arenesulfonyl-2-imidazolidinones, which share a core structure with 1-(2-Nitrophenyl)imidazolidin-2-one, investigating their potential as inhibitors of carbonic anhydrase (CA), an enzyme involved in pH regulation. These compounds displayed micromolar inhibition constants against human isoforms hCA I and hCA II, suggesting their potential for therapeutic applications in managing conditions like glaucoma and epilepsy. Some derivatives matched the inhibitory efficacy of acetazolamide (AZA), a clinically used sulfonamide, against hCA I, albeit with much lower efficacy against hCA II (Abdel-Aziz et al., 2015).

Synthesis and Chemical Properties

Nair et al. (2012) developed a one-pot, room temperature method for synthesizing a variety of functionalized imidazo[1,2-a]pyridines from MBH acetates of nitroalkenes and 2-aminopyridines, highlighting a route that might be applicable to derivatives of 1-(2-Nitrophenyl)imidazolidin-2-one. This approach facilitates the synthesis of imidazopyridine-based drug molecules, such as Alpidem and Zolpidem, showcasing the compound's utility in drug development (Nair et al., 2012).

Electrochemical and Surface Studies

Singh et al. (2017) investigated the corrosion inhibition performance of novel imidazole derivatives, including 2-(4-nitrophenyl)-4,5-diphenyl-imidazole, for J55 steel in CO2 saturated brine solution. These compounds demonstrated significant inhibition efficiency, with one derivative showing up to 93% efficiency at 400 mg/L concentration. This research highlights the potential application of such compounds in protecting industrial materials against corrosion (Singh et al., 2017).

Antibiotic and Antimicrobial Activity

Su et al. (2017) explored hydantoin derivatives for their antimicrobial activity, reflecting on the broader potential of compounds structurally related to 1-(2-Nitrophenyl)imidazolidin-2-one. These derivatives showed potent antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, outperforming traditional antibiotics like nitrofurantoin in some cases. The study emphasizes the compounds' membrane-active properties, akin to host-defense peptides, and their rapid bacterial killing efficacy without promoting resistance (Su et al., 2017).

Safety And Hazards

The safety information available indicates that “1-(2-Nitrophenyl)imidazolidin-2-one” is potentially hazardous . The compound is associated with hazard statements H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .

Future Directions

Future research directions could involve the development of more sustainable and efficient protocols for the synthesis of imidazolidin-2-ones . Additionally, the exploration of the biological activities of “1-(2-Nitrophenyl)imidazolidin-2-one” and similar compounds could be of interest.

properties

IUPAC Name

1-(2-nitrophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-9-10-5-6-11(9)7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRKPAGSKIHGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312533
Record name 1-(2-nitrophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrophenyl)imidazolidin-2-one

CAS RN

500890-58-4
Record name 1-(2-nitrophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Nitrophenyl)imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(2-Nitrophenyl)imidazolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(2-Nitrophenyl)imidazolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(2-Nitrophenyl)imidazolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(2-Nitrophenyl)imidazolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(2-Nitrophenyl)imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.